

Technical Guide: Molecular Weight of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂

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Compound of Interest

Compound Name: 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂

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Abstract

This technical guide provides a detailed calculation and analysis of the molecular weight of 3,5-Diamino-4-chlorobenzonitrile, with a specific focus on its isotopically labeled variant, 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂. Isotopic labeling is a critical technique in drug metabolism studies, quantitative analysis using mass spectrometry, and metabolic tracing. Understanding the precise molecular weight of the labeled compound is fundamental for these applications. This document outlines the molecular composition, presents a comprehensive breakdown of the atomic weights used for calculation, and details a generalized protocol for the experimental verification of the molecular weight using mass spectrometry.

Introduction to 3,5-Diamino-4-chlorobenzonitrile and ¹⁵N Isotopic Labeling

3,5-Diamino-4-chlorobenzonitrile is an organic compound with the chemical formula C₇H₆ClN₃. It serves as a building block in the synthesis of various chemical entities. Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes. In the case of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂, two of the three nitrogen atoms are replaced with the stable, heavier isotope, Nitrogen-15 (¹⁵N).

The ¹⁵N isotope contains 7 protons and 8 neutrons, in contrast to the more abundant ¹⁴N isotope, which has 7 protons and 7 neutrons. This difference in mass, while not affecting the

chemical properties of the molecule, allows it to be distinguished from its unlabeled counterpart by mass-sensitive analytical techniques. This is particularly valuable in:

- **Mass Spectrometry (MS):** Used as an internal standard for precise quantification of the unlabeled drug or metabolite.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** For probing molecular structure and dynamics.
- **Metabolic Studies:** To trace the metabolic fate of a compound within a biological system.

Calculation of Molecular Weight

The molecular weight of a compound can be expressed in two primary ways:

- **Average Molecular Weight:** This is the weighted average of the masses of all the natural isotopes of the elements in the molecule. It is calculated using the standard atomic weight of each element as found on the periodic table.
- **Monoisotopic Mass:** This is the mass of a molecule calculated using the exact mass of the most abundant or specified isotope for each element. This value is crucial for high-resolution mass spectrometry analysis.

For the purpose of this guide, we will calculate both the average molecular weight of the unlabeled compound and the monoisotopic mass of the $^{15}\text{N}_2$ -labeled compound, as the latter is most relevant for isotopic labeling studies.

Atomic and Isotopic Masses

The calculations are based on the atomic weights and isotopic masses provided by IUPAC and NIST. The values used in this guide are summarized in the table below.

Element / Isotope	Symbol	Standard Atomic Weight (Da)	Monoisotopic Mass (Da)
Carbon	C	12.011	12.000000
Hydrogen	H	1.008[1][2][3]	1.007825
Chlorine	Cl	35.45[4]	34.968853 (³⁵ Cl)
Nitrogen	N	14.007[5][6][7]	14.003074[8]
Nitrogen-15	¹⁵ N	Not Applicable	15.000109[8][9][10] [11]

Note: Monoisotopic mass for C, H, and Cl are for the most abundant isotopes ¹²C, ¹H, and ³⁵Cl, respectively.

Molecular Weight of Unlabeled 3,5-Diamino-4-chlorobenzonitrile (C₇H₆ClN₃)

Average Molecular Weight Calculation:

- Carbon (C): 7 atoms × 12.011 Da = 84.077 Da
- Hydrogen (H): 6 atoms × 1.008 Da = 6.048 Da
- Chlorine (Cl): 1 atom × 35.45 Da = 35.45 Da
- Nitrogen (N): 3 atoms × 14.007 Da = 42.021 Da
- Total Average Molecular Weight = 167.596 Da

Molecular Weight of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ (C₇H₆Cl(¹⁴N)(¹⁵N)₂)

For the isotopically labeled compound, the monoisotopic mass is the most relevant value. The labeling pattern assumes the two nitrogen atoms of the amino groups are ¹⁵N, and the nitrile nitrogen is the standard ¹⁴N.

Monoisotopic Mass Calculation:

- Carbon (^{12}C): 7 atoms \times 12.000000 Da = 84.000000 Da
- Hydrogen (^1H): 6 atoms \times 1.007825 Da = 6.046950 Da
- Chlorine (^{35}Cl): 1 atom \times 34.968853 Da = 34.968853 Da
- Nitrogen (^{14}N): 1 atom \times 14.003074 Da = 14.003074 Da
- Nitrogen-15 (^{15}N): 2 atoms \times 15.000109 Da = 30.000218 Da
- Total Monoisotopic Mass = 169.0191 Da

Summary of Molecular Weights

Compound	Formula	Type	Molecular Weight (Da)
Unlabeled 3,5-Diamino-4-chlorobenzonitrile	$\text{C}_7\text{H}_6\text{ClN}_3$	Average	167.60
$^{15}\text{N}_2$ -Labeled 3,5-Diamino-4-chlorobenzonitrile	$\text{C}_7\text{H}_6^{35}\text{Cl}(^{14}\text{N})(^{15}\text{N})_2$	Monoisotopic	169.02

Experimental Verification Protocol

The calculated molecular weight of 3,5-Diamino-4-chlorobenzonitrile- $^{15}\text{N}_2$ must be confirmed experimentally. High-Resolution Mass Spectrometry (HRMS) is the preferred method for this verification.

Objective

To confirm the isotopic incorporation and verify the monoisotopic mass of the synthesized 3,5-Diamino-4-chlorobenzonitrile- $^{15}\text{N}_2$.

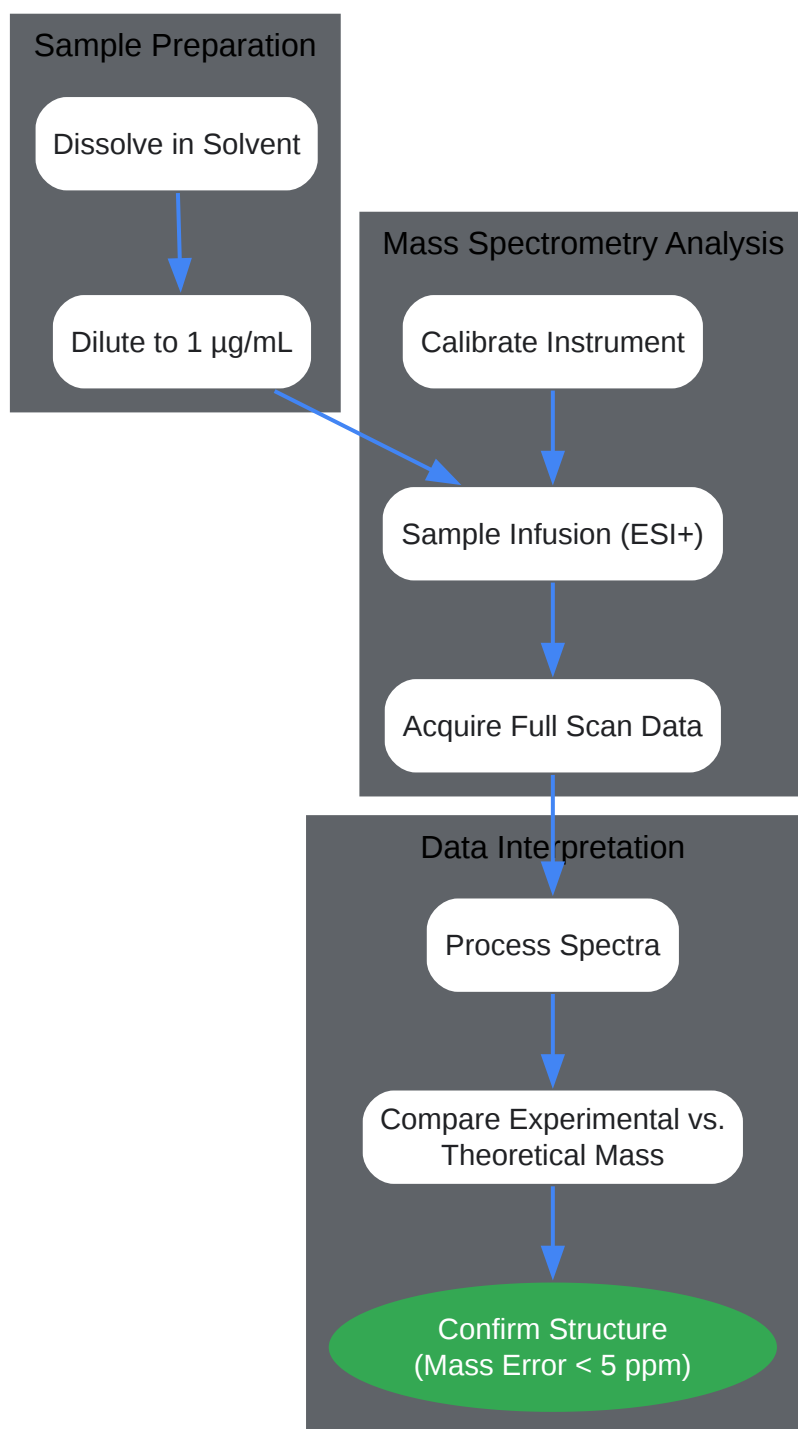
Methodology

- Sample Preparation:
 - Accurately weigh approximately 1 mg of the $^{15}\text{N}_2$ -labeled compound.
 - Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol) to a final concentration of 1 mg/mL.
 - Perform a serial dilution to a working concentration of 1 $\mu\text{g/mL}$ using a 50:50 mixture of the organic solvent and deionized water, containing 0.1% formic acid to promote ionization.
- Instrumentation:
 - A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required.
 - The instrument should be coupled to an appropriate ionization source, typically Electrospray Ionization (ESI), operated in positive ion mode.
- Mass Spectrometry Analysis:
 - Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.
 - Introduce the prepared sample into the ion source via direct infusion or through a liquid chromatography (LC) system.
 - Acquire full scan mass spectra over a relevant m/z (mass-to-charge ratio) range, for instance, m/z 100-300.
 - The expected ion to be observed for the protonated molecule $[\text{M}+\text{H}]^+$ is at m/z 170.0264 (169.0191 + 1.0073 for H^+).
- Data Analysis:
 - Process the acquired spectra using the instrument's software.
 - Identify the peak corresponding to the $[\text{M}+\text{H}]^+$ ion of the labeled compound.

- Compare the experimentally measured exact mass to the calculated theoretical mass. The mass error should be within an acceptable range, typically < 5 ppm (parts per million), to confirm the elemental composition and successful isotopic labeling.

Visualization of Experimental Workflow

The logical flow of the experimental verification process is depicted in the diagram below.



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